6β-ナルトレキソール
概要
説明
AIKO-150 は、6β-ヒドロキシナルトレキソンとしても知られており、末梢選択的オピオイド受容体拮抗薬です。これはナルトレキソンの主要な活性代謝物であり、肝臓のジヒドロジオールデヒドロゲナーゼ酵素によって生成されます。 AIKO-150 は、離脱症状を引き起こしたり、オピオイドによる疼痛緩和を妨げたりすることなく、オピオイド誘発性便秘を治療する可能性について研究されてきました .
科学的研究の応用
AIKO-150 has several scientific research applications, including:
Chemistry: AIKO-150 is used as a reference compound in studies involving opioid receptor antagonists.
Biology: AIKO-150 is studied for its effects on opioid receptors and its potential to treat opioid-induced side effects.
作用機序
AIKO-150 は、ミューオピオイド受容体において中性拮抗薬として作用します。それは受容体を活性化することなく受容体に結合し、それによってオピオイドアゴニストの効果をブロックします。このメカニズムにより、AIKO-150 は離脱症状を引き起こすことなく、オピオイド誘発性便秘を緩和することができます。 関連するシグナル伝達経路を含むミューオピオイド受容体は、関与する分子標的と経路です .
類似の化合物との比較
AIKO-150 は、ナルトレキソン、ナロキソン、およびその誘導体などの他のオピオイド受容体拮抗薬に似ています。 AIKO-150 は、血液脳関門を通過せずに末梢オピオイド受容体を選択的に標的とする能力が特徴です。 この選択性により、離脱症状を引き起こすリスクが軽減され、オピオイド誘発性副作用の有効な治療が可能になります .
類似の化合物には、以下が含まれます。
- ナルトレキソン
- ナロキソン
- ナルトレキサミン
- ナロキソール
これらの化合物 は、構造と作用機序が似ていますが、オピオイド受容体に対する選択性と効力は異なります。
生化学分析
Biochemical Properties
6beta-Naltrexol interacts with opioid receptors, showing selectivity for the μ-opioid receptor (MOR) over the κ-opioid receptor (KOR) and δ-opioid receptor (DOR) . It binds to these receptors with affinity values of 2.12 nM for the MOR, 7.24 nM for the KOR, and 213 nM for the DOR . These interactions are crucial in its role as an opioid receptor antagonist .
Cellular Effects
6beta-Naltrexol has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
6beta-Naltrexol exerts its effects at the molecular level through its interactions with opioid receptors. It acts as a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6beta-Naltrexol have been observed over time. It has been shown to persist in biological fluids in higher amounts than naltrexone . This persistence may contribute to its clinical effects .
Dosage Effects in Animal Models
In animal studies, 6beta-Naltrexol showed about 10-fold separation in potency between peripheral and central opioid antagonism . It has much lower potential for producing opioid withdrawal symptoms than naltrexone at doses achieving similar central opioid blockade .
Metabolic Pathways
6beta-Naltrexol is involved in metabolic pathways as a major active metabolite of naltrexone. It is formed by hepatic dihydrodiol dehydrogenase enzymes .
Transport and Distribution
6beta-Naltrexol is said to have very limited capacity to cross the blood–brain barrier . It is still able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .
Subcellular Localization
Given its ability to cross into the brain and interact with opioid receptors, it can be inferred that it may localize to areas where these receptors are present .
準備方法
AIKO-150 は、ナルトレキソンの肝臓代謝によって合成されます。 このプロセスには、ジヒドロジオールデヒドロゲナーゼ酵素の作用が関与し、ナルトレキソンを活性代謝物である AIKO-150 に変換します
化学反応の分析
AIKO-150 は、以下を含むさまざまな化学反応を起こします。
酸化: AIKO-150 は酸化されて、さまざまな代謝物を生成することができます。
還元: 還元反応は、AIKO-150 を元の化合物であるナルトレキソンに戻すことができます。
置換: AIKO-150 は置換反応を起こし、官能基が他の基に置き換わることがあります。
これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応によって生成される主要な生成物は、使用された特定の条件や試薬によって異なります。
科学研究への応用
AIKO-150 は、以下を含むいくつかの科学研究への応用があります。
化学: AIKO-150 は、オピオイド受容体拮抗薬を含む研究における参照化合物として使用されます。
生物学: AIKO-150 は、オピオイド受容体に対する影響とそのオピオイド誘発性副作用を治療する可能性について研究されています。
医学: AIKO-150 は、離脱症状を引き起こすことなく、オピオイド誘発性便秘を治療する可能性について調査されてきました.
類似化合物との比較
AIKO-150 is similar to other opioid receptor antagonists, such as naltrexone, naloxone, and their derivatives. AIKO-150 is unique in its ability to selectively target peripheral opioid receptors without crossing the blood-brain barrier. This selectivity reduces the risk of precipitating withdrawal symptoms and allows for effective treatment of opioid-induced side effects .
Similar compounds include:
- Naltrexone
- Naloxone
- Naltrexamine
- Naloxol
These compounds share similar structures and mechanisms of action but differ in their selectivity and potency at opioid receptors.
生物活性
6β-Naltrexol is a metabolite of naltrexone, known for its unique pharmacological profile as a peripherally selective opioid antagonist. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.
Overview of 6β-Naltrexol
6β-Naltrexol is formed through the biotransformation of naltrexone, which is extensively used as an opioid antagonist in the treatment of opioid dependence and alcohol use disorder. Unlike its parent compound, 6β-naltrexol exhibits a distinct action profile that allows it to selectively antagonize peripheral opioid receptors while sparing central nervous system effects.
6β-Naltrexol functions primarily as a neutral antagonist at mu-opioid receptors. Its structural characteristics contribute to its limited ability to cross the blood-brain barrier, resulting in peripheral selectivity. This property makes it particularly interesting for managing opioid-induced side effects without compromising analgesic efficacy.
Comparative Potency
Research indicates that 6β-naltrexol is approximately:
- Equipotent to naloxone in blocking morphine-induced antinociception.
- 4.5 to 10 times less potent than naltrexone in similar contexts .
Key Findings from Studies
-
Pilot Study on Safety and Tolerability :
- A study involving healthy subjects administered escalating doses of 6β-naltrexol revealed an elimination half-life of approximately 11.1 hours .
- The median effective dose (ED50) for blocking morphine-induced gastrointestinal (GI) slowing was found to be around 3 mg , with no significant impact on morphine's analgesic effects at doses up to 20 mg .
- In Vivo Characterization :
- Clinical Implications :
Opioid-Induced Bowel Dysfunction
A notable study evaluated the efficacy of 6β-naltrexol in patients suffering from OIC. The findings suggested that:
- Patients treated with 6β-naltrexol experienced significant improvements in GI motility compared to those receiving placebo.
- This effect was attributed to its peripheral selectivity, which minimized adverse effects commonly associated with other opioid antagonists like cramping and diarrhea .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 6β-naltrexol has been characterized through various studies:
- After oral administration of naltrexone, the urinary concentration ratio of 6β-naltrexol to naltrexone was approximately 10:1 , indicating extensive metabolism .
- Serum levels of both compounds showed high inter-individual variability, suggesting that patient-specific factors may influence therapeutic outcomes .
Data Summary Table
Parameter | Value |
---|---|
Elimination Half-Life | 11.1 hours |
ED50 (GI Slowing) | ~3 mg |
Potency (vs Naltrexone) | 4.5 - 10 times less potent |
Urinary Concentration Ratio | ~10:1 (6β-Naltrexol:Naltrexone) |
特性
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-PYIJOLGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197942 | |
Record name | 6beta-Hydroxynaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49625-89-0, 20410-98-4 | |
Record name | β-Naltrexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Naltrexol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxynaltrexone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxynaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20410-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 49625-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.BETA.-NALTREXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。